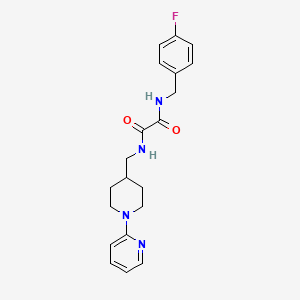

N1-(4-fluorobenzyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-[(4-fluorophenyl)methyl]-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4O2/c21-17-6-4-15(5-7-17)13-23-19(26)20(27)24-14-16-8-11-25(12-9-16)18-3-1-2-10-22-18/h1-7,10,16H,8-9,11-14H2,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQAGEFNQNKMQOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 4-fluorobenzylamine and 1-(pyridin-2-yl)piperidine. These intermediates are then coupled using oxalyl chloride to form the oxalamide linkage under controlled conditions. The reaction conditions often include the use of organic solvents like dichloromethane and catalysts to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to monitor the purity and composition of the final product .

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

This compound is primarily investigated for its therapeutic potential, particularly in the treatment of neurological disorders and cancer. The fluorobenzyl group enhances lipophilicity, which may improve the compound's ability to cross biological membranes and interact with target receptors.

Case Study: Neurological Disorders

Research has shown that compounds similar to N1-(4-fluorobenzyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide exhibit neuroprotective effects. For instance, studies on piperidine derivatives have indicated their potential in modulating neurotransmitter systems, which could be beneficial in treating conditions like Alzheimer's disease and Parkinson's disease.

Biological Studies

In biological research, this compound serves as a tool to probe interactions with specific enzymes and receptors. Its ability to bind selectively to molecular targets allows researchers to study various biological pathways.

Chemical Biology

This compound is utilized in chemical biology for its ability to influence cellular pathways. It can be employed in various assays to understand the effects of receptor activation or inhibition.

Applications in Drug Discovery

In drug discovery, this compound can be used as a lead structure for developing new pharmacological agents. Its unique combination of functional groups provides a scaffold for modifying chemical properties to enhance efficacy and selectivity against specific biological targets .

Industrial Applications

The compound's distinctive structure makes it a candidate for developing novel materials and catalysts. Its chemical properties can be harnessed in polymer chemistry or as an intermediate in synthesizing more complex molecules.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain receptors, while the pyridinyl-piperidinyl moiety facilitates its interaction with enzymes. The oxalamide linkage plays a crucial role in stabilizing the compound’s conformation, allowing it to effectively modulate biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Oxalamides are a versatile class of compounds with applications ranging from antiviral agents to flavor enhancers. Below is a detailed comparison of the target compound with structurally related oxalamides, focusing on substituents, functional properties, and regulatory data.

Table 1: Structural and Functional Comparison

Key Findings

Antiviral Activity :

- The target compound shares structural similarities with antiviral oxalamides like Compound 14 (), which inhibits HIV entry via CD4-binding site interactions. However, the substitution of a thiazole-pyrrolidine moiety in Compound 14 versus the piperidine-pyridine group in the target compound may result in divergent binding affinities or mechanisms of action.

Flavoring Agents :

- S336 and its analogs (e.g., N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) are metabolized rapidly in rat hepatocytes without amide hydrolysis, suggesting metabolic stability . In contrast, the 4-fluorobenzyl group in the target compound may further enhance resistance to oxidative metabolism compared to methoxybenzyl derivatives.

Safety and Regulatory Profiles: Flavoring oxalamides like S336 exhibit high safety margins (NOEL: 100 mg/kg bw/day) due to low exposure levels (0.0002–0.003 μg/kg bw/day) . The target compound’s safety profile remains uncharacterized, but its fluorinated aromatic group may necessitate separate toxicological evaluation if intended for pharmaceutical use.

Structural Impact on Function: Piperidine vs. Fluorine vs. Chlorine/Methoxy Groups: Fluorine’s electronegativity and small atomic radius may enhance membrane permeability compared to bulkier chlorine or methoxy substituents in other oxalamides.

Biological Activity

N1-(4-fluorobenzyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide is a synthetic compound that has drawn attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C19H22FN5O2 |

| Molecular Weight | 371.4 g/mol |

| CAS Number | 1396713-31-7 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The structural features, particularly the fluorobenzyl and pyridinyl groups, enhance binding affinity to these targets, leading to modulation of enzymatic activity and cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that related oxalamide derivatives showed moderate to strong inhibitory effects against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The IC50 values for these compounds ranged from low micromolar concentrations, indicating potent antibacterial activity.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of cholinesterase and urease enzymes, which are critical in various physiological processes. The inhibition of these enzymes can lead to therapeutic effects in conditions such as Alzheimer's disease and urinary tract infections .

Case Studies

-

Leishmania Inhibition :

A study focused on the inhibition of CYP5122A1, an enzyme involved in sterol biosynthesis in Leishmania species. Compounds structurally related to this compound were tested for their ability to inhibit this enzyme and showed promising results with IC50 values below 1 µM . This suggests potential use in treating leishmaniasis. -

Cancer Therapeutics :

Another investigation assessed the cytotoxic effects of oxalamide derivatives on cancer cell lines. The results indicated that certain modifications to the oxalamide structure could enhance anti-cancer activity, potentially through apoptosis induction in tumor cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.